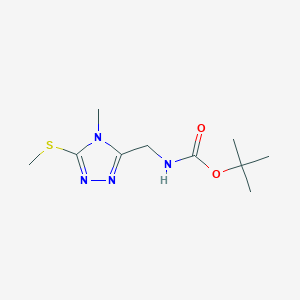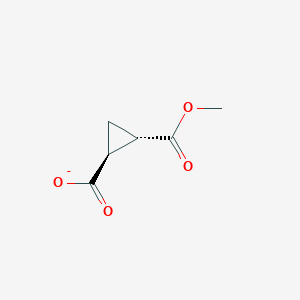
1H-Imidazolium, 1,1'-methylenebis[3-(2-propenyl)-, dibromide
Descripción general
Descripción
1H-Imidazolium, 1,1’-methylenebis[3-(2-propenyl)-, dibromide is a chemical compound with the molecular formula C13H18Br2N4 It is a derivative of imidazolium, featuring a methylene bridge connecting two imidazolium rings, each substituted with a propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1,1’-methylenebis[3-(2-propenyl)-, dibromide typically involves the reaction of imidazole derivatives with appropriate alkylating agents. One common method includes the alkylation of imidazole with propenyl bromide in the presence of a base, followed by the introduction of a methylene bridge using formaldehyde or a similar reagent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazolium, 1,1’-methylenebis[3-(2-propenyl)-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The propenyl groups can participate in oxidation or reduction reactions, altering the electronic properties of the compound.
Addition Reactions: The double bonds in the propenyl groups can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide, often conducted under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used, usually in aprotic solvents.
Major Products Formed:
Substitution Products: Various imidazolium salts with different anions.
Oxidation Products: Compounds with oxidized propenyl groups, such as epoxides or aldehydes.
Reduction Products: Compounds with reduced propenyl groups, such as alkanes or alcohols.
Aplicaciones Científicas De Investigación
1H-Imidazolium, 1,1’-methylenebis[3-(2-propenyl)-, dibromide has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of ionic liquids and other imidazolium-based compounds. It serves as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Investigated for its potential antimicrobial and antifungal activities. It can interact with biological membranes, disrupting their integrity and function.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to enhance mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of 1H-Imidazolium, 1,1’-methylenebis[3-(2-propenyl)-, dibromide involves its interaction with molecular targets, such as enzymes and receptors. The imidazolium rings can engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity. The propenyl groups can undergo chemical modifications, altering the compound’s reactivity and interaction with biological systems. The methylene bridge provides structural rigidity, enhancing the compound’s stability and binding affinity.
Comparación Con Compuestos Similares
1H-Imidazolium, 3,3’-methylenebis[1-methyl-]: Similar structure but with methyl groups instead of propenyl groups.
1H-Imidazolium, 1,1’-methylenebis[3-(2-propenyl)-, dichloride: Similar structure but with chloride ions instead of bromide ions.
Uniqueness: 1H-Imidazolium, 1,1’-methylenebis[3-(2-propenyl)-, dibromide is unique due to its specific substitution pattern and the presence of bromide ions, which can influence its reactivity and interaction with other molecules. The propenyl groups provide additional sites for chemical modifications, enhancing its versatility in various applications.
Propiedades
IUPAC Name |
3-prop-2-enyl-1-[(3-prop-2-enyl-1,2-dihydroimidazol-1-ium-1-yl)methyl]-1,2-dihydroimidazol-1-ium;dibromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4.2BrH/c1-3-5-14-7-9-16(11-14)13-17-10-8-15(12-17)6-4-2;;/h3-4,7-10H,1-2,5-6,11-13H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIUAAFXIRBXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C[NH+](C=C1)C[NH+]2CN(C=C2)CC=C.[Br-].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Br2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30828693 | |
| Record name | 1,1'-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium] dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30828693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88346-03-6 | |
| Record name | 1,1'-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium] dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30828693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate](/img/structure/B3292979.png)




![[6-(1H-imidazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B3292995.png)
![4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B3293008.png)



